molecular formula C24H31NO3S B2756884 N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide CAS No. 446028-34-8

N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B2756884
CAS No.: 446028-34-8
M. Wt: 413.58
InChI Key: MKXLVBSJWPGOAT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-methoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3S/c1-3-23(24-13-16-10-17(14-24)12-18(11-16)15-24)25-29(26,27)22-9-8-21(28-2)19-6-4-5-7-20(19)22/h4-9,16-18,23,25H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXLVBSJWPGOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with a naphthalene sulfonamide precursor. The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as copper (II) acetate. For example, the Chan–Lam coupling reaction can be employed to form the C-N bond between the adamantane-containing amine and the naphthalene sulfonamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonamide group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[1-(Adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide
  • Molecular Formula: C₂₀H₂₉NO₃S
  • Molecular Weight : 363.52 g/mol
  • Structural Features: Adamantane moiety: A rigid, diamondoid hydrocarbon cage known for enhancing lipophilicity and metabolic stability . 4-Methoxynaphthalene: A fused aromatic system with a methoxy substituent at the 4-position, contributing to π-π stacking interactions and electronic effects.

This compound exemplifies a hybrid architecture combining adamantane’s steric bulk with the planar aromaticity of naphthalene, a design strategy often employed in antiviral and CNS-targeting drug candidates .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Group Notes References
This compound C₂₀H₂₉NO₃S 363.52 Adamantane, 4-methoxynaphthalene, sulfonamide Sulfonamide Combines lipophilic adamantane with aromatic sulfonamide; limited availability (6 mg) .
AM-2201 (1-(5-Fluoropentyl)-3-(4-methoxynaphthoyl)indole) C₂₅H₂₅FNO₂ 396.47 4-Methoxynaphthalene, indole, fluoropentyl chain Methanone (ketone) Synthetic cannabinoid receptor agonist; regulated as a Schedule 9 poison .
AKB48 (APINACA) C₂₃H₃₀N₄O₂ 410.51 Adamantane, indazole carboxamide, pentyl chain Carboxamide Synthetic cannabinoid; high affinity for CB1 receptors; regulated .
3,7-Di-(adamant-1-yl)-1-methoxynaphthalene C₃₁H₃₈O 426.63 Two adamantane groups, 1-methoxynaphthalene Ether Synthesized via Friedel-Crafts alkylation; enhanced steric hindrance .
N-Adamantan-1-yl-1-(camphorsulfonyl)methanesulfonamide C₂₀H₃₁NO₄S₂ 429.58 Adamantane, camphor sulfonyl group Sulfonamide Chiral sulfonamide with camphor-derived stereochemistry .

Key Observations

Functional Group Diversity: The target compound’s sulfonamide group distinguishes it from carboxamide-based analogs like AKB48 and methanone derivatives like AM-2201. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic resistance compared to carboxamides .

Adamantane Positioning :

  • The adamantane group in the target is linked via a propyl chain , whereas analogs like AKB48 and 3,7-di-adamantyl naphthalene feature direct adamantane-aromatic connections. This propyl spacer may modulate conformational flexibility and bioavailability .

Regulatory and Biological Implications: Adamantane-containing carboxamides (e.g., AKB48) and methanones (e.g., AM-2201) are classified as Schedule 9 poisons due to their psychoactive properties .

Synthetic Accessibility :

  • The synthesis of 4-methoxynaphthalene derivatives often employs Lewis acid-catalyzed Friedel-Crafts reactions (e.g., AlCl₃), as seen in 3,7-di-adamantyl naphthalene synthesis . The target compound’s sulfonamide group likely derives from sulfonyl chloride intermediates, a method validated in related adamantane-sulfonamide syntheses .

Biological Activity

N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an adamantane moiety, a propyl chain, and a methoxynaphthalene sulfonamide group. The molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 341.46 g/mol. The structural features contribute to its interaction with biological targets.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that underline its biological activity:

1. Inhibition of Carbonic Anhydrase:
Recent studies have indicated that sulfonamide derivatives can act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in tumor growth and metastasis due to their role in regulating pH and ion transport in cancer cells .

2. Modulation of P2X Receptors:
P2X receptors are ion channels activated by ATP, playing critical roles in various physiological processes, including pain perception and inflammation. Compounds similar to this compound have been studied for their ability to selectively modulate these receptors, potentially leading to new analgesic therapies .

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HT-29 (Colon Cancer)25CA IX inhibition, pH modulation
MDA-MB-231 (Breast Cancer)30CA IX inhibition under hypoxic conditions
MG-63 (Osteosarcoma)20Enhanced extracellular pH regulation

These results indicate that the compound's inhibitory effects are concentration-dependent and vary across different cell types.

In Vivo Studies

Animal models have been utilized to further assess the therapeutic potential of the compound. For instance, studies involving xenograft models have shown that treatment with this compound resulted in significant tumor size reduction compared to controls, suggesting its efficacy in vivo.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported that administration led to a marked decrease in tumor growth and improved survival rates compared to untreated groups. The underlying mechanism was attributed to the dual action on both CA IX inhibition and modulation of metabolic pathways within the tumor microenvironment .

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